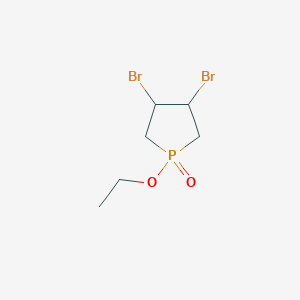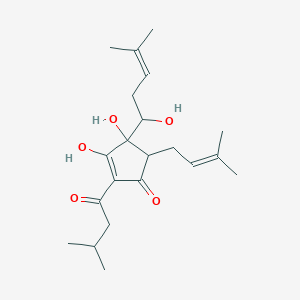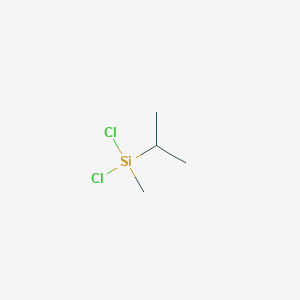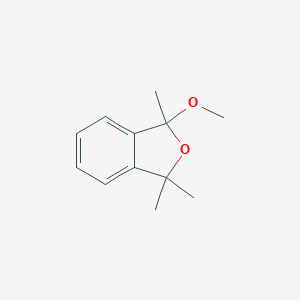
1-Methoxy-1,3,3-trimethyl-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1,3,3-trimethyl-2-benzofuran, also known as O-methylated flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. In recent years, this compound has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Methoxy-1,3,3-trimethyl-2-benzofuran is not fully understood. However, studies have suggested that it works by modulating various signaling pathways involved in inflammation and oxidative stress. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, and increase the expression of antioxidant enzymes, such as SOD and CAT.
Effets Biochimiques Et Physiologiques
1-Methoxy-1,3,3-trimethyl-2-benzofuran has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. It also has potential applications in the treatment of metabolic disorders, such as diabetes and obesity, due to its ability to improve glucose metabolism and reduce adipogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methoxy-1,3,3-trimethyl-2-benzofuran in lab experiments is its low toxicity and high bioavailability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are various future directions for the research on 1-Methoxy-1,3,3-trimethyl-2-benzofuran. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Another direction is the exploration of its anti-inflammatory and antioxidant properties in the context of cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis methods for various applications.
Conclusion:
In conclusion, 1-Methoxy-1,3,3-trimethyl-2-benzofuran is a naturally occurring compound with various potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of neurodegenerative diseases, metabolic disorders, and cardiovascular diseases. The synthesis of this compound can be achieved through various methods, and it has low toxicity and high bioavailability. Further research is needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
Méthodes De Synthèse
The synthesis of 1-Methoxy-1,3,3-trimethyl-2-benzofuran can be achieved through various methods. One of the most common methods is the O-methylation of 1,3,3-trimethyl-2-benzofuranone using dimethyl sulfate or methyl iodide. Another method involves the condensation of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by O-methylation using dimethyl sulfate or methyl iodide. The yield of the synthesis process varies depending on the method used.
Applications De Recherche Scientifique
1-Methoxy-1,3,3-trimethyl-2-benzofuran has various potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.
Propriétés
Numéro CAS |
16703-33-6 |
|---|---|
Nom du produit |
1-Methoxy-1,3,3-trimethyl-2-benzofuran |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-methoxy-1,3,3-trimethyl-2-benzofuran |
InChI |
InChI=1S/C12H16O2/c1-11(2)9-7-5-6-8-10(9)12(3,13-4)14-11/h5-8H,1-4H3 |
Clé InChI |
OMOOEIURIVHTEF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Synonymes |
1-Methoxy-1,3,3-trimethyl-1,3-dihydroisobenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



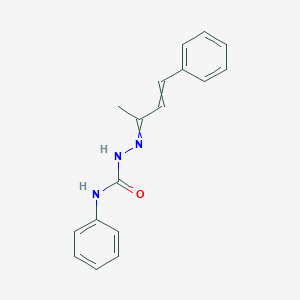
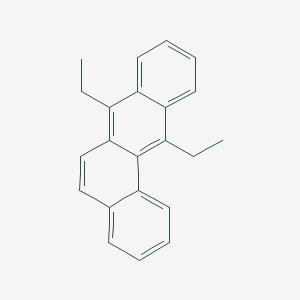
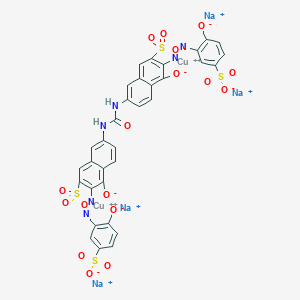
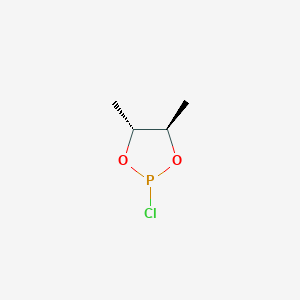
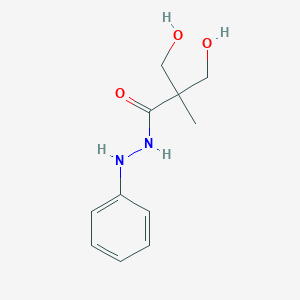
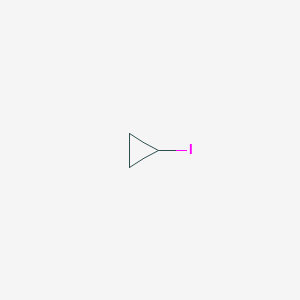
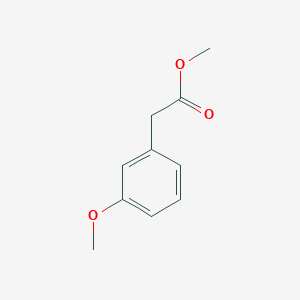

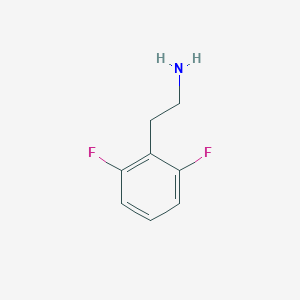
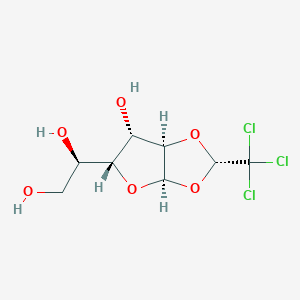
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
